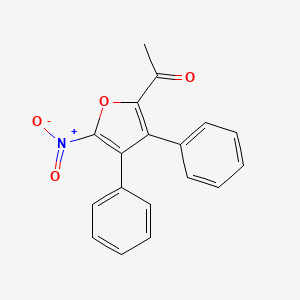

3,4-Diphenyl-5-nitro-2-acetylfuran

Description

General Overview of Furan (B31954) Ring Systems in Contemporary Organic Synthesis

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental building block in modern organic synthesis. nih.govnih.gov Its aromatic character, coupled with the electron-donating nature of the oxygen atom, imparts a unique reactivity profile, making it susceptible to a variety of chemical transformations. nih.gov Furans are not merely synthetic curiosities; they are integral components of numerous naturally occurring compounds, including sugars (in their furanose form), alkaloids, and terpenoids. nih.govnih.gov

In the laboratory, the versatility of the furan ring is exploited in numerous ways. It can undergo electrophilic substitution reactions, act as a diene in Diels-Alder cycloadditions to form complex polycyclic systems, and be subjected to ring-opening reactions to yield valuable linear synthons. nih.govresearchgate.net Furthermore, the furan nucleus serves as a scaffold for the synthesis of other heterocyclic systems, such as pyrroles and thiophenes. nih.gov The ability to readily functionalize the furan ring makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Contextualizing Nitrofurans within Advanced Heterocyclic Chemistry Research

The introduction of a nitro (-NO₂) group onto the furan ring gives rise to a class of compounds known as nitrofurans. This functionalization dramatically alters the electronic properties of the furan system and is a key feature in a variety of biologically active molecules. For over six decades, nitrofurans have been utilized as effective and affordable broad-spectrum antimicrobial agents. nih.gov

The biological activity of nitrofurans is intrinsically linked to the reductive metabolism of the nitro group. nih.gov This process, often occurring within microbial cells, generates reactive intermediates that can damage cellular macromolecules, leading to an antimicrobial effect. nih.gov The exploration of novel nitrofuran derivatives continues to be an active area of research, driven by the need to combat rising antibiotic resistance and to develop new therapeutic agents for various diseases. nih.gov Scientists are particularly interested in how modifications to the furan ring, beyond the essential nitro group, can influence the potency, selectivity, and pharmacokinetic properties of these compounds. nih.gov

Academic Rationale and Research Hypotheses for Investigating 3,4-Diphenyl-5-nitro-2-acetylfuran

The specific compound, This compound , represents a deliberate molecular design aimed at exploring structure-activity relationships within the nitrofuran class. The academic rationale for its synthesis and study is primarily rooted in the quest for novel antimicrobial agents. This is strongly supported by research on closely related analogues, such as methyl 5-nitro-3,4-diphenylfuran-2-carboxylate, which have been synthesized and evaluated for their antimicrobial properties. nih.gov

The investigation of This compound is likely guided by the following research hypotheses:

Hypothesis 1: Antimicrobial Efficacy: It is hypothesized that the presence of the 5-nitrofuran core, a known pharmacophore for antimicrobial activity, will endow the molecule with antibacterial and/or antifungal properties. The substituents at positions 2, 3, and 4 are expected to modulate this activity.

Hypothesis 2: Influence of Phenyl Groups: The bulky phenyl groups at the 3 and 4 positions may influence the compound's lipophilicity, potentially affecting its ability to penetrate microbial cell membranes. It is hypothesized that these groups could enhance interactions with specific biological targets or alter the solubility and distribution of the molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52101-49-2 |

|---|---|

Molecular Formula |

C18H13NO4 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

1-(5-nitro-3,4-diphenylfuran-2-yl)ethanone |

InChI |

InChI=1S/C18H13NO4/c1-12(20)17-15(13-8-4-2-5-9-13)16(18(23-17)19(21)22)14-10-6-3-7-11-14/h2-11H,1H3 |

InChI Key |

DJUQPRHVVNQSIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diphenyl 5 Nitro 2 Acetylfuran and Its Strategic Derivatives

Strategic Approaches to Furan (B31954) Ring Construction with Emphasis on the 2,3,4,5-Substitution Pattern

The construction of the tetrasubstituted furan ring is the cornerstone of the synthesis of 3,4-diphenyl-5-nitro-2-acetylfuran. Two classical name reactions, the Paal-Knorr synthesis and the Feist-Benary synthesis, provide powerful and versatile platforms for accessing such structures.

Ring-Closing Reactions for Furan Core Formation (e.g., Paal-Knorr, Feist-Benary)

The Paal-Knorr synthesis stands out as a primary method for the formation of furan rings from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This acid-catalyzed cyclization and dehydration of a 1,4-diketone is a robust and widely applicable method. For the synthesis of a 2-acetyl-3,4-diphenylfuran precursor, a key intermediate would be a 1,4-dicarbonyl compound bearing phenyl groups at the 2 and 3 positions and an acetyl group at one of the carbonyl functionalities.

The Feist-Benary furan synthesis offers an alternative route, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. This reaction proceeds via initial C-alkylation of the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to furnish the furan ring.

Regioselective Installation of Phenyl, Nitro, and Acetyl Substituents

The synthesis of this compound necessitates the precise placement of each substituent. A plausible synthetic strategy involves the initial construction of a 2-acetyl-3,4-diphenylfuran intermediate, followed by regioselective nitration at the 5-position.

A potential precursor for the Paal-Knorr synthesis of 2-acetyl-3,4-diphenylfuran is 3-(phenylacetyl)pentane-2,4-dione . While a direct synthesis for this specific precursor is not readily found in the literature, general methods for the C-alkylation of β-dicarbonyl compounds, such as acetylacetone, with α-haloketones (e.g., phenacyl halides) can be employed. unirioja.esresearchgate.net

The subsequent nitration of the 2-acetyl-3,4-diphenylfuran intermediate is a critical step. The furan ring is sensitive to strong acids and oxidizing conditions typically used for nitration. Therefore, milder nitrating agents are required. Acetyl nitrate (B79036) , generated in situ from nitric acid and acetic anhydride (B1165640), is a well-established reagent for the nitration of sensitive heterocyclic systems. The acetyl group at the 2-position is an electron-withdrawing group, which deactivates the adjacent 3-position towards electrophilic attack. Conversely, the phenyl groups at the 3- and 4-positions are activating. The most electron-rich and sterically accessible position for electrophilic substitution would be the 5-position, leading to the desired this compound. The synthesis of a related compound, methyl 5-nitro-3,4-diphenylfuran-2-carboxylate, has been reported, indicating the feasibility of nitrating the 5-position in a 3,4-diphenylfuran (B11952504) system. nih.gov

Optimized Reaction Conditions and Catalytic Systems for this compound Synthesis

The efficiency and selectivity of the synthesis are highly dependent on the reaction conditions. Careful optimization of catalysts, solvents, temperature, and pressure is crucial for maximizing the yield of the desired product.

Exploration of Catalyst Systems and Their Influence on Reaction Efficiency and Selectivity

For the Paal-Knorr cyclization, a variety of acid catalysts can be employed. Protic acids such as sulfuric acid or hydrochloric acid are commonly used. wikipedia.org Lewis acids can also be effective. The choice of catalyst can influence the reaction rate and the formation of byproducts.

In the nitration step, the in situ generation of acetyl nitrate from nitric acid and acetic anhydride is a key aspect. The concentration of the reagents and the temperature of the reaction must be carefully controlled to prevent over-nitration or degradation of the furan ring.

Investigation of Solvent Effects, Temperature Regimes, and Pressure Conditions

The choice of solvent can significantly impact the outcome of both the furan ring formation and the subsequent nitration. For the Paal-Knorr synthesis, solvents that are stable to acidic conditions are required. The nitration with acetyl nitrate is often carried out in acetic anhydride as the solvent.

Temperature control is critical. The Paal-Knorr reaction may require heating to proceed at a reasonable rate. wikipedia.org Conversely, the nitration step is typically performed at low temperatures to control the exothermicity of the reaction and to minimize side reactions.

Synthesis of Novel Structural Analogues and Functionally Diversified Derivatives of this compound

The synthetic strategies outlined above can be adapted to produce a variety of structural analogs of this compound. This allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

By varying the starting materials, a range of derivatives can be accessed. For example:

Analogs with different aryl groups: Instead of diphenyl substitution, derivatives with other aryl groups (e.g., tolyl, chlorophenyl) at the 3- and 4-positions can be synthesized by using the corresponding substituted phenacyl halides in the initial C-alkylation step. This would lead to compounds such as 3,4-di(p-tolyl)-5-nitro-2-acetylfuran .

Analogs with different acyl groups: The acetyl group at the 2-position can be replaced with other acyl groups (e.g., propionyl, benzoyl) by using the appropriate β-dicarbonyl compound in the initial synthesis. For instance, using 3-(phenylacetyl)hexane-2,4-dione would lead to 3,4-diphenyl-5-nitro-2-propionylfuran .

The general synthetic scheme for accessing these analogs would follow the same principles of furan ring formation followed by regioselective nitration. The reaction conditions would likely require optimization for each new set of starting materials.

Modification of Phenyl Substituents via Electrophilic/Nucleophilic Pathways

The two phenyl rings at the 3 and 4 positions of the furan core are prime sites for introducing additional functional groups, which can significantly alter the molecule's properties. These modifications can be achieved through electrophilic or nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The furan ring itself is a π-electron-rich heterocycle, making it highly reactive towards electrophiles, often more so than benzene (B151609). chemicalbook.com However, the presence of the strongly electron-withdrawing nitro and acetyl groups on the furan ring in this compound deactivates it towards further electrophilic attack. This deactivation directs electrophilic substitution to the less deactivated phenyl rings.

The furan ring as a whole will act as an ortho-, para-director for electrophilic substitution on the attached phenyl rings. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the ortho and para positions of the phenyl groups. The specific regioselectivity would be influenced by steric hindrance from the bulky substituted furan core.

| Reaction | Reagents and Conditions | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | Introduction of -NO₂ at ortho/para positions of the phenyl rings. |

| Bromination | Br₂/FeBr₃ | Introduction of -Br at ortho/para positions of the phenyl rings. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Introduction of -COR at the para position of the phenyl rings (ortho position is sterically hindered). |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is generally challenging on simple benzene rings but becomes feasible when the ring is activated by potent electron-withdrawing groups, particularly those positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the existing phenyl rings are not sufficiently electron-deficient for direct SNAr.

However, if the phenyl rings were to be first substituted with a nitro group via electrophilic substitution (as described above), subsequent SNAr reactions would become possible. For instance, a nitrated phenyl group could then undergo substitution of a halide (introduced via halogenation) by various nucleophiles. The presence of nitro groups stabilizes the negatively charged Meisenheimer complex intermediate, which is crucial for the SNAr mechanism. wikipedia.orgyoutube.com

| Nucleophile | Substrate Prerequisite | Potential Product |

| Methoxide (CH₃O⁻) | Halogen at ortho/para to a nitro group on the phenyl ring. | Methoxy-substituted phenyl ring. |

| Amines (RNH₂) | Halogen at ortho/para to a nitro group on the phenyl ring. | Amino-substituted phenyl ring. |

| Thiolates (RS⁻) | Halogen at ortho/para to a nitro group on the phenyl ring. | Thioether-substituted phenyl ring. |

Transformations at the Acetyl Moiety (e.g., Reduction, Oxidation, Wittig-Type Reactions)

The acetyl group at the 2-position of the furan ring provides a versatile handle for a variety of chemical transformations, allowing for the introduction of new functionalities and the extension of the carbon skeleton.

Reduction:

The carbonyl of the acetyl group can be selectively reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents.

| Reaction | Reagent | Product |

| Reduction to Alcohol | Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. | 1-(3,4-Diphenyl-5-nitrofuran-2-yl)ethanol |

Oxidation:

Oxidation of the acetyl group can lead to various products depending on the reaction conditions. For instance, a haloform reaction could convert the methyl ketone into a carboxylic acid. A related transformation is the oxidation of the corresponding alcohol, which can be achieved using reagents like Dess-Martin periodinane. chemicalbook.com

| Reaction | Reagents | Product |

| Haloform Reaction | I₂ / NaOH | 3,4-Diphenyl-5-nitrofuran-2-carboxylic acid |

| Baeyer-Villiger Oxidation | A peroxy acid such as m-CPBA. | 2-(3,4-Diphenyl-5-nitrofuran-2-yl) acetate |

Wittig-Type Reactions:

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, are powerful methods for converting ketones into alkenes. masterorganicchemistry.comwikipedia.org This allows for the extension of the carbon chain at the 2-position of the furan ring. The Wittig reagent generally tolerates a range of functional groups, including nitroarenes. wikipedia.org

| Reaction | Reagent | Product |

| Wittig Reaction | A phosphonium (B103445) ylide (Ph₃P=CHR) | 2-(1-Alkenyl)-3,4-diphenyl-5-nitrofuran |

| Horner-Wadsworth-Emmons | A phosphonate (B1237965) carbanion ((RO)₂P(O)CH₂R') | (E)-2-(1-Alkenyl)-3,4-diphenyl-5-nitrofuran (typically with higher E-selectivity) |

Exploration of Regioselective Substitutions on the Furan Core and Peripheral Groups

Achieving regioselective substitution on a molecule as complex as this compound is a significant challenge due to the multiple reactive sites. The directing effects of the existing substituents play a crucial role.

As previously mentioned, the furan ring is deactivated by the nitro and acetyl groups, making further substitution on the ring itself difficult. Electrophilic attack on an unsubstituted furan preferentially occurs at the 2- and 5-positions due to the greater stabilization of the cationic intermediate. chemicalbook.comquora.comstackexchange.com In the target molecule, these positions are already occupied. Any potential electrophilic attack on the furan ring would be highly disfavored.

Regioselectivity on the peripheral groups is more plausible. On the phenyl rings, the furan substituent directs electrophiles to the ortho and para positions. Steric hindrance would likely favor substitution at the para position.

For transformations of the acetyl group, the primary site of reaction is the carbonyl carbon for nucleophilic additions or the adjacent methyl group for reactions involving enolate formation.

Implementation of Green Chemistry Principles in the Synthetic Pathways of this compound

The synthesis of highly functionalized molecules like this compound often involves multi-step processes that can benefit from the application of green chemistry principles to minimize environmental impact and enhance safety.

The nitration step is a key transformation in the synthesis of this molecule. Traditional nitration methods often use a mixture of nitric and sulfuric acids, which are highly corrosive and produce significant acidic waste. Greener alternatives include:

Solid acid catalysts: Zeolites or clays (B1170129) can be used as recyclable and less corrosive catalysts.

Alternative nitrating agents: Dinitrogen pentoxide (N₂O₅) in an inert solvent can be a cleaner nitrating agent. researchgate.net The use of acetyl nitrate, which can be generated in situ in a continuous flow system, offers a safer and more controlled nitration process for sensitive substrates like furans. nih.gov

Solvent-free conditions: Using reagents like tert-butyl nitrite (B80452) under solvent-free conditions for nitrosation is another green approach. rsc.org

Other green chemistry strategies applicable to the synthesis and derivatization of this compound include:

Microwave-assisted synthesis: Microwave heating can accelerate reaction rates, often leading to higher yields and reduced side products. researchgate.net

Ultrasound-assisted synthesis: Sonication can enhance the rates of various reactions, including Wittig-type olefinations. nih.gov

Flow chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety for hazardous reactions like nitration, and easier scalability. nih.gov

Use of greener solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids where appropriate.

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more sustainable.

Advanced Spectroscopic and X Ray Crystallographic Elucidation of 3,4 Diphenyl 5 Nitro 2 Acetylfuran Structure

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Definitive Structural Confirmation

Proton NMR (¹H NMR) Chemical Shift Assignment, Coupling Constants, and Multiplicities

(No data available)

Carbon-13 NMR (¹³C NMR) Spectral Interpretation, Quaternary Carbon Analysis, and DEPT Experiments

(No data available)

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

(No data available)

Infrared (IR) and Raman Spectroscopic Probes for Functional Group Identification and Vibrational Analysis

Detailed Vibrational Band Assignments for Nitro, Acetyl, Furanic, and Aromatic Moieties

(No data available)

Conformational Insights Derived from Characteristic Vibrational Frequencies

(No data available)

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Formula Validation and Fragmentation Pattern Analysis

Accurate Mass Determination and Isotopic Pattern Verification

No published data containing the accurate mass determination or isotopic pattern verification for 3,4-diphenyl-5-nitro-2-acetylfuran through High-Resolution Mass Spectrometry could be located. This analysis would be crucial for unequivocally confirming its elemental composition of C₁₈H₁₃NO₄.

Elucidation of Diagnostic Fragmentation Pathways for Structural Evidence

Information regarding the fragmentation patterns of this compound under mass spectrometry analysis is not available in the reviewed literature. Such data would be invaluable for confirming the connectivity of the acetyl, nitro, and phenyl groups to the furan (B31954) core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization and Chromophore Analysis

Analysis of Absorption Maxima (λmax) and Molar Absorptivities (ε)

Specific data on the absorption maxima (λmax) and corresponding molar absorptivities (ε) for this compound are not reported. This information would provide insight into the electronic transitions within the molecule, influenced by the conjugated system of the diphenyl-substituted nitrofuran ring and the acetyl chromophore.

Investigation of Solvatochromic Effects on Electronic Spectra

There are no available studies on the solvatochromic effects on the UV-Vis spectrum of this compound. Such an investigation would involve measuring the absorption spectra in solvents of varying polarity to understand how the solvent environment influences the electronic structure of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

A crystallographic information file (CIF) or any data related to single-crystal X-ray diffraction analysis of this compound could not be found. This powerful technique would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and details of intermolecular interactions which are critical for understanding its physical properties.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A complete understanding of the molecular geometry of this compound necessitates the experimental determination of its bond lengths, bond angles, and torsion angles through techniques such as X-ray crystallography. In the absence of such data, a detailed, quantitative analysis remains speculative.

Hypothetically, the furan ring, a five-membered aromatic heterocycle, would exhibit bond lengths and angles influenced by the electron-withdrawing effects of the nitro and acetyl groups, as well as the steric and electronic influence of the two phenyl substituents. The C-N bond of the nitro group and the C-C bonds of the acetyl group would have characteristic lengths, but these could be subtly altered by conjugation with the furan ring.

The torsion angles, which define the three-dimensional conformation of the molecule, would be of particular interest. Key torsion angles would include those describing the rotation of the phenyl rings relative to the furan ring, the orientation of the nitro group, and the conformation of the acetyl group. These angles are determined by a delicate balance of steric hindrance and the drive for maximum orbital overlap for electronic delocalization.

Interactive Data Table: Selected Predicted Bond Parameters of this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(2) | C(carbonyl) | ~1.48 Å | |

| Bond Length | C(5) | N(nitro) | ~1.45 Å | |

| Bond Angle | C(3) | C(4) | C(phenyl) | ~120° |

| Torsion Angle | C(3) | C(4) | C(phenyl) | C(phenyl) |

Note: The values in this table are estimations based on general chemical principles and data from similar structures. They are not based on experimental data for this compound and should be treated as illustrative placeholders.

Chemical Reactivity and Mechanistic Investigations of 3,4 Diphenyl 5 Nitro 2 Acetylfuran

Transformations at the Acetyl Substituent

The acetyl group, being a ketone, is a primary site for a variety of chemical transformations. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic α-protons of the methyl group.

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. This leads to a range of addition and condensation reactions.

Nucleophilic Addition: The carbonyl group is expected to react with organometallic reagents such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li) to form tertiary alcohols after an aqueous workup.

Condensation Reactions: In the presence of a base or acid catalyst, the acetyl group can undergo condensation reactions with aldehydes and ketones (Aldol condensation) or with compounds containing active methylene (B1212753) groups (Knoevenagel condensation). For example, reaction with an aromatic aldehyde like benzaldehyde (B42025) would likely yield a chalcone-like structure, an α,β-unsaturated ketone.

Derivatization: The carbonyl group readily reacts with nitrogen-based nucleophiles to form a variety of derivatives. These reactions are often used for the characterization of ketones. Common derivatives include the formation of oximes (with hydroxylamine), hydrazones (with hydrazine), and semicarbazones (with semicarbazide).

Table 1: Predicted Reactions at the Carbonyl Group

| Reactant | Catalyst/Conditions | Product Type |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | 1. Diethyl ether, 2. H₃O⁺ | Tertiary Alcohol |

| Benzaldehyde | NaOH or acid | α,β-Unsaturated Ketone (Chalcone) |

| Hydroxylamine (B1172632) (NH₂OH) | Mild acid | Oxime |

The methyl group adjacent to the carbonyl (the α-carbon) possesses protons that are acidic due to the electron-withdrawing effect of the carbonyl group. This acidity is further enhanced by the strongly deactivating nitro-substituted furan (B31954) ring. Deprotonation of this α-carbon with a suitable base (e.g., lithium diisopropylamide, LDA) would generate a nucleophilic enolate.

This enolate intermediate is a versatile synthon for forming new carbon-carbon bonds. It can be reacted with various electrophiles:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would introduce an alkyl group at the α-position.

Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of β-dicarbonyl compounds.

The formation of the enolate is a key step, and its stability and reactivity are central to the functionalization at the alpha-carbon.

Reactivity of the Phenyl Substituents

The two phenyl rings attached to the furan core at positions 3 and 4 can also undergo chemical modification, primarily through electrophilic substitution or by serving as handles in transition metal-catalyzed coupling reactions, assuming they are pre-functionalized with a leaving group like a halogen.

The furan ring system, particularly when substituted with electron-withdrawing groups like nitro and acetyl, acts as a deactivating substituent on the attached phenyl rings. This deactivation means that electrophilic aromatic substitution reactions, such as nitration or halogenation, will proceed more slowly than on unsubstituted benzene (B151609). masterorganicchemistry.com

Table 2: Predicted Electrophilic Aromatic Substitution on Phenyl Rings

| Reagents | Electrophile | Expected Major Products |

|---|---|---|

| HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Ortho- and Para-nitrophenyl derivatives |

| Br₂, FeBr₃ | Br⁺ | Ortho- and Para-bromophenyl derivatives |

If one or both of the phenyl rings are substituted with a halogen (e.g., bromine or iodine), they can participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals, most commonly palladium or nickel. nih.govmdpi.com These reactions are fundamental in modern organic synthesis. ccspublishing.org.cnchemrxiv.org

For a hypothetical 3-(4-bromophenyl)-4-phenyl-5-nitro-2-acetylfuran, several coupling reactions are possible:

Suzuki Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base to form a biaryl system. mdpi.com

Stille Coupling: Reaction with an organostannane (R-SnBu₃) catalyzed by palladium.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylated alkyne.

These reactions generally proceed through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govccspublishing.org.cn

Table 3: Potential Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | Biaryl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl-Substituted Compound |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-Alkene |

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The mechanisms for the reactions described above are generally well-understood from studies on simpler model systems.

Nucleophilic Addition to Carbonyl: The mechanism involves the direct attack of the nucleophile on the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation during workup yields the final alcohol product.

Electrophilic Aromatic Substitution: This is a two-step mechanism. First, the pi electrons of the phenyl ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (the sigma complex). masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.

Transition Metal-Catalyzed Cross-Coupling: The catalytic cycle for a reaction like the Suzuki coupling typically begins with the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)), forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid derivative replaces the halide on the palladium complex. The final step is reductive elimination, where the two coupled organic fragments are expelled from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle. ccspublishing.org.cnbeilstein-journals.org

Identifying key intermediates, such as the enolates in alpha-functionalization, the sigma complexes in electrophilic substitution, or the organopalladium species in coupling reactions, is crucial for understanding and optimizing these transformations. While their existence is inferred for 3,4-Diphenyl-5-nitro-2-acetylfuran, direct spectroscopic observation would require dedicated mechanistic studies.

Kinetic Studies, Activation Energy Determinations, and Reaction Rate Measurements

Kinetic studies are fundamental to understanding the reactivity of a chemical compound. For a substance like this compound, such studies would involve monitoring the rate at which it is consumed or at which products are formed in a chemical reaction. This is typically achieved using spectroscopic methods (e.g., UV-Vis, NMR) or chromatography (e.g., HPLC, GC) to measure concentration changes over time.

The data obtained from these measurements would allow for the determination of the reaction rate law, which expresses the relationship between the rate of reaction and the concentrations of the reactants. For instance, in a hypothetical reaction where this compound reacts with a nucleophile, the rate law might be found to be:

Rate = k[this compound]^m[Nucleophile]^n

Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.

Activation Energy (Ea) , the minimum energy required to initiate the reaction, would be determined by measuring the rate constant 'k' at various temperatures. The relationship between the rate constant and temperature is described by the Arrhenius equation:

k = A * e^(-Ea/RT)

By plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T), a linear relationship is typically observed, from which the activation energy can be calculated from the slope of the line.

While specific data for this compound is not available, a study on the mutagenic activities of a series of 3,4-diphenyl-5-nitrofuran analogs did compare the relative activities of compounds with different substituents at the 2-position. The relative order of mutagenic activities in S. typhimurium TA100 was reported as -COOCH3 > -COCH2Br > -COCH3 > -COOH. This suggests that the nature of the substituent at the 2-position influences the biological reactivity, which is likely linked to its chemical reactivity. However, this study did not provide quantitative kinetic data.

Hypothetical Data Table for Kinetic Analysis:

Since no experimental data is available, the following table is a hypothetical representation of what might be generated from kinetic studies of a reaction involving this compound.

| Reaction Condition | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Reaction with Nucleophile A at 298 K | Data not available | Data not available |

| Reaction with Nucleophile B at 313 K | Data not available | Data not available |

Theoretical and Computational Investigations of 3,4 Diphenyl 5 Nitro 2 Acetylfuran

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like 3,4-Diphenyl-5-nitro-2-acetylfuran, MD simulations can explore its vast conformational landscape by simulating its motion at a given temperature. This allows for the identification of the most populated conformers and the pathways for transitioning between them.

By analyzing the simulation trajectory, it is possible to determine the energy barriers associated with the rotation of the phenyl groups and the acetyl group. These barriers provide information about the molecule's flexibility and the likelihood of adopting different shapes. Studies on other complex organic molecules have successfully used MD simulations to understand conformational preferences and their influence on molecular properties. nih.govnih.gov The simulations can reveal how intermolecular interactions in a condensed phase might favor certain conformations over others.

| Compound Name |

|---|

| This compound |

| 2-acetyl-5-methylfuran |

| 2-acetyl-5-nitrofuran |

Investigation of Solvation Effects and Intermolecular Interactions in Various Solvents

Reaction Pathway Modeling and Transition State Characterization

The modeling of reaction pathways and the characterization of transition states are crucial for understanding the chemical reactivity of a compound. For a molecule like this compound, this could involve studying various transformations, such as nucleophilic substitution at the acetyl group or reactions involving the nitro group. These investigations are typically carried out using quantum chemical methods to locate transition state structures, which are first-order saddle points on the potential energy surface.

Computational Prediction of Reaction Selectivity and Stereoselectivity

Information regarding the computational prediction of reaction selectivity and stereoselectivity for this compound is scarce. Such studies would be valuable for predicting the outcomes of reactions where multiple products could be formed. For instance, in reactions involving the acetyl group, computational methods could predict whether a nucleophile would attack the carbonyl carbon or if enolization is a more favorable pathway under specific conditions.

Calculation of Activation Energies and Reaction Enthalpies

The calculation of activation energies (Ea) and reaction enthalpies (ΔHrxn) provides quantitative insights into the kinetics and thermodynamics of a chemical reaction. These parameters are fundamental to understanding reaction rates and the stability of products relative to reactants. While it is known that the mutagenic activities of a series of furan (B31954) analogs, including this compound, have been reported, specific calculated values for activation energies and reaction enthalpies for its reactions are not found in the surveyed literature. researchgate.net

Computational Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting spectroscopic data, which can aid in the structural elucidation of molecules.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a standard practice in modern chemistry. These calculations can provide valuable information for assigning signals in experimentally obtained NMR spectra. However, a specific theoretical study detailing the predicted 1H and 13C NMR chemical shifts for this compound has not been identified in the available literature.

Simulated Vibrational Frequencies and Infrared/Raman Spectra

The simulation of vibrational frequencies and the corresponding infrared (IR) and Raman spectra can provide a detailed picture of the vibrational modes of a molecule. These theoretical spectra are often used to aid in the assignment of experimental spectral bands. Such computational analyses for this compound, which would detail the characteristic vibrational modes of the furan ring, phenyl groups, nitro group, and acetyl group, are not currently available in the public domain.

Prediction of UV-Vis Absorption Maxima and Electronic Excitation Energies

The electronic absorption properties of an organic molecule, which determine its color and interaction with light, can be effectively predicted using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for calculating the vertical excitation energies and corresponding UV-Vis absorption spectra of molecules. nih.gov The accuracy of these predictions depends on the choice of the functional and basis set. For molecules with charge-transfer characteristics, such as those containing both electron-donating and electron-withdrawing groups, range-separated hybrid functionals like CAM-B3LYP are often employed for better accuracy compared to standard hybrid functionals like B3LYP. chemrxiv.orgresearchgate.net

The UV-Vis spectrum of this compound is expected to be complex due to the presence of multiple chromophores: the furan ring, the two phenyl rings, the nitro group, and the acetyl group. The conjugation between these groups will likely result in absorption bands in the UV and possibly the visible region of the electromagnetic spectrum. The nitro group, being a strong electron-withdrawing group, and the phenyl groups can engage in intramolecular charge transfer (ICT) transitions, which typically have high oscillator strengths and appear at longer wavelengths (bathochromic shift).

To illustrate the type of data obtained from a TD-DFT calculation, Table 1 presents hypothetical yet representative results for a structurally related nitrophenylfuran derivative, calculated at the CAM-B3LYP level. These calculations provide the excitation energy (in electron volts, eV), the corresponding absorption wavelength maximum (λ_max, in nanometers), the oscillator strength (f), which is proportional to the intensity of the absorption band, and the primary molecular orbital (MO) contributions to the transition. The transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is often the lowest energy transition and dictates the longest wavelength absorption band. researchgate.net

Table 1: Representative Predicted UV-Vis Absorption Data for a Nitrophenylfuran Analogue This table is illustrative and does not represent experimentally verified data for this compound.

| Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| 3.45 | 359 | 0.45 | HOMO → LUMO (92%) |

| 4.10 | 302 | 0.28 | HOMO-1 → LUMO (75%) |

| 4.55 | 272 | 0.15 | HOMO → LUMO+1 (65%) |

| 4.98 | 249 | 0.52 | HOMO-2 → LUMO (88%) |

The major electronic transitions are typically of a π → π* nature, arising from the conjugated system of the molecule. The presence of both phenyl and acetyl substituents on the furan core, in addition to the nitro group, would likely lead to multiple, potentially overlapping, absorption bands.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Structural Correlation

Cheminformatics applies computational and informational techniques to a broad range of chemical problems. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities. mdpi.comarxiv.org These models are invaluable in drug discovery and environmental toxicology for predicting the properties of new or untested chemicals, thereby reducing the need for expensive and time-consuming experiments. acs.org For a compound like this compound, QSAR models could be developed to predict properties such as toxicity, mutagenicity, or potential therapeutic activity based on its structural features.

Derivation of Molecular Descriptors and Feature Selection for Structural Insights

The foundation of any QSAR model is the numerical representation of the molecular structure using so-called molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's constitution, topology, geometry, and electronic properties. They are categorized based on their dimensionality (0D, 1D, 2D, 3D). nist.gov

0D-Descriptors: Atom counts, molecular weight.

1D-Descriptors: Lists of functional groups or fragments.

2D-Descriptors: Derived from the 2D representation of the molecule, these describe topology, connectivity, and electronic properties. Examples include topological indices (e.g., Kier-Hall electrotopological states) and partition coefficients (e.g., LogP). aimspress.com

3D-Descriptors: Calculated from the 3D coordinates of the molecule, these describe its shape, size, and steric properties.

For a series of nitrofuran derivatives, descriptors related to the furan ring, the nitro group, and various substituents are calculated using specialized software like Dragon. aimspress.comdoaj.org A crucial step in building a robust QSAR model is feature selection, where the most relevant descriptors are chosen from a large pool of calculated ones. This process helps to avoid overfitting and improves the predictive power of the model. nih.gov Methods like genetic algorithms or stepwise multiple linear regression are often used for this purpose. aimspress.comdoaj.org

Table 2 provides an overview of descriptor classes and examples relevant to the QSAR analysis of nitrofuran compounds. aimspress.comresearchgate.net

Table 2: Classes of Molecular Descriptors for QSAR Studies of Nitrofuran Analogues This table is based on descriptors found to be significant in QSAR studies of nitrofuran derivatives. aimspress.comdoaj.org

| Descriptor Class | Example Descriptors | Significance/Information Encoded |

| Constitutional (0D/1D) | Molecular Weight (MW), Number of double bonds (nDB) | Basic molecular size and unsaturation. |

| Topological (2D) | Kier-Hall electrotopological states (e.g., Ss), T(O...S) | Encodes information about electronic and topological state of atoms; interatomic distances. aimspress.com |

| Functional Group Counts (2D) | Number of thiazole/morpholine fragments | Presence or absence of specific functional groups influencing activity. doaj.org |

| Atom-Centered Fragments (2D) | C-006 (CH2R2) | Frequency of specific atom-centered fragments. |

| 2D Autocorrelation (2D) | GATS4p (Geary autocorrelation - lag 4 / weighted by polarizability) | Distribution of atomic properties across the molecular graph. doaj.org |

| Quantum-Chemical (3D) | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons; often correlated with the reactivity of nitroaromatics. mdpi.com |

In QSAR studies of nitroaromatic compounds, the energy of the LUMO (E_LUMO) is frequently identified as a key descriptor, as it relates to the ease of reduction of the nitro group, a critical step in their mechanism of toxicity. mdpi.com Similarly, hydrophobicity (often quantified by LogP) is crucial for describing how a molecule partitions into biological membranes.

Application of Machine Learning Algorithms for Predicting Chemical Properties

Modern QSAR modeling heavily relies on machine learning (ML) algorithms to handle the complex, non-linear relationships between molecular descriptors and chemical properties. globalresearchonline.net These algorithms can learn from a "training set" of compounds with known properties and then predict the properties of unknown compounds in a "test set". Two widely used ML algorithms in cheminformatics are Random Forest (RF) and Support Vector Machines (SVM).

Random Forest (RF) is an ensemble learning method that constructs a multitude of decision trees during training. figshare.com For a regression task, the final prediction is the average of the predictions from all individual trees. nih.gov RF is robust, handles high-dimensional data well, and provides an internal measure of "variable importance," which helps in understanding which molecular descriptors are most influential in predicting a given property. acs.org

Support Vector Machines (SVM) are supervised learning models that can be used for both classification and regression tasks. nih.gov In regression, SVM aims to find a hyperplane that best fits the data, with a specified tolerance for error. researchgate.net SVMs are particularly effective in high-dimensional spaces and when the relationship between descriptors and activity is not linear.

The performance of a machine learning-based QSAR model is assessed using various statistical metrics. Key parameters include the coefficient of determination for the training set (R²), the cross-validated coefficient of determination (Q²), and the coefficient of determination for the external test set (R²_pred). High values for these parameters (typically > 0.7) and low Root Mean Square Error (RMSE) indicate a robust and predictive model.

Table 3 shows a conceptual representation of the statistical validation of a QSAR model for predicting a specific property, such as antitubercular activity in nitrofuran analogues.

Table 3: Conceptual Statistical Validation of a Machine Learning-Based QSAR Model This table presents typical statistical metrics used to evaluate the performance of QSAR models, with representative values from the literature. arxiv.org

| Model Type | Algorithm | Descriptors | R² (Training Set) | Q² (Cross-Validation) | R²_pred (Test Set) | RMSE (Test Set) |

| Regression | Random Forest | 12 | 0.92 | 0.85 | 0.88 | 0.31 |

| Regression | Support Vector Machine | 10 | 0.89 | 0.82 | 0.86 | 0.35 |

Through these sophisticated computational approaches, it is possible to build predictive models for a wide range of properties for compounds like this compound, guiding further experimental investigation and synthesis of novel derivatives with desired characteristics.

Advanced Applications and Derivatization Strategies of 3,4 Diphenyl 5 Nitro 2 Acetylfuran As a Research Scaffold

Utility as a Versatile Building Block in Complex Organic Synthesis

The furan (B31954) ring is a well-established and highly adaptable building block in synthetic chemistry, capable of participating in a multitude of reactions. acs.org The structure of 3,4-diphenyl-5-nitro-2-acetylfuran is particularly noteworthy due to its combination of reactive sites. The electron-withdrawing nature of the acetyl and nitro groups significantly influences the reactivity of the furan ring, while the phenyl substituents provide steric bulk and opportunities for further functionalization. nih.govwikipedia.org

This combination of functional groups allows for a diverse range of chemical transformations, making the molecule a valuable starting point for the synthesis of more complex structures. The reactivity of each functional group can be selectively addressed to build intricate molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction Type | Potential Product Class |

| Nitro Group | Reduction | Aminofuran |

| Reductive Cyclization | Fused Nitrogen Heterocycles | |

| Denitration | 2-Acetyl-3,4-diphenylfuran | |

| Acetyl Group | Condensation | Imines, Hydrazones, Oximes |

| Aldol Reaction | β-Hydroxy Ketones | |

| α-Halogenation | α-Halo Ketones | |

| Furan Ring | Diels-Alder Reaction | Oxabicyclic Adducts |

| Ring-Opening | 1,4-Dicarbonyl Compounds | |

| Hydrogenation | Tetrahydrofuran Derivatives | |

| Phenyl Groups | Electrophilic Aromatic Substitution | Substituted Phenyl Derivatives |

Precursor for the Construction of Diverse Polycyclic Heterocyclic Systems

The strategic placement of reactive functional groups on the this compound scaffold makes it an ideal precursor for synthesizing a variety of fused polycyclic heterocyclic systems. Such systems are of great interest in medicinal chemistry and materials science. nih.gov

One potential pathway involves the reduction of the nitro group to an amine. This newly formed amino group is positioned ortho to the acetyl group, creating a perfect opportunity for an intramolecular condensation or cyclization reaction. This could lead to the formation of novel fused systems, such as furopyridazines or furopyrroles, depending on the reaction conditions and reagents used. The reductive functionalization of nitroarenes is a known strategy for generating annulated products. nih.gov

Furthermore, the furan ring itself can participate as a diene in Diels-Alder cycloadditions. youtube.com The presence of two strong electron-withdrawing groups (nitro and acetyl) renders the furan core electron-poor. While this typically reduces reactivity in normal electron-demand Diels-Alder reactions, it makes the compound an excellent candidate for inverse-electron-demand Diels-Alder reactions. nih.govnih.gov This reactivity opens pathways to complex oxabicyclo[2.2.1]heptane derivatives, which are versatile intermediates that can be converted into substituted cyclohexenes or tetrahydrofurans. acs.org

Strategic Intermediate for the Synthesis of Complex Natural Product Cores

Furan moieties are prevalent structural motifs in a wide range of bioactive natural products. nih.govrsc.orgnih.gov The unique structure of this compound could serve as a strategic starting point for the total synthesis of complex natural product cores.

A classic transformation of furans in natural product synthesis is the oxidative ring-opening to generate highly functionalized 1,4-dicarbonyl compounds, which are otherwise challenging to prepare. acs.org Hydrolysis of the furan ring in this compound would yield a complex dicarbonyl intermediate, poised for further cyclizations to form other ring systems. Another powerful method is the Achmatowicz reaction, where oxidation of a furan derivative can lead to a pyranone, a common core in many natural products. acs.org

The phenyl groups at the 3 and 4 positions could be integral parts of a larger natural product skeleton, or they could be used to direct the stereochemistry of subsequent reactions. The ability to manipulate the acetyl and nitro groups adds another layer of synthetic versatility, allowing for the introduction of nitrogen and other functionalities at precise locations. acs.org

Potential in Materials Science and Functional Polymers

The field of materials science constantly seeks novel organic molecules with unique electronic and photophysical properties. Furan-based materials, particularly those with extensive conjugation, are gaining attention as alternatives to more common thiophene-based systems for applications in organic electronics. github.ioresearchgate.net

Incorporation into Advanced Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Semiconductors)

Highly arylated heterocyclic compounds are a cornerstone of modern optoelectronic materials. rsc.orgnih.gov The 3,4-diphenylfuran (B11952504) core of the title compound provides a conjugated π-system that is essential for charge transport. The incorporation of furan can lead to better molecular planarity and reduced heavy-atom effects compared to sulfur-containing analogues, which can be beneficial for emissive properties. github.ionih.gov

The presence of the strongly electron-withdrawing nitro and acetyl groups would be expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes this compound and polymers derived from it potential candidates for n-type (electron-transporting) materials. Such materials are crucial components in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic solar cells.

Table 2: Potential Role of Substituents in Optoelectronic Properties

| Substituent | Property | Potential Application Role |

| Diphenyl Core | Extended π-Conjugation, Solubility | Base scaffold for charge transport, enhances processability. |

| Nitro Group | Strong Electron-Withdrawing | Lowers LUMO, promotes n-type behavior, electron transport. |

| Acetyl Group | Electron-Withdrawing, Reactive Site | Modulates electronic properties, site for polymerization. |

| Furan Ring | Planarity, Optical Properties | Core of the conjugated system, potentially higher PLQY. nih.gov |

Role in the Design and Development of Chemosensors and Molecular Switches

The design of selective and sensitive chemosensors is a significant area of research. Furan-based Schiff bases and other derivatives have been successfully employed as fluorescent chemosensors for various ions. rsc.orgnih.gov The electronic properties of this compound make it a promising platform for developing new sensory materials.

The nitroaromatic component is a well-known motif in chemosensors, often acting as a signaling unit through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov A receptor unit could be attached to the molecule, for example, by converting the acetyl group into a Schiff base. Binding of an analyte to the receptor would perturb the electronic system, leading to a detectable change in fluorescence or color. The high degree of substitution allows for fine-tuning of both the receptor's selectivity and the signaling unit's response.

Exploration within Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry explores the intricate assemblies of molecules held together by non-covalent forces. The structure of this compound is rich in features that could drive self-assembly into complex, higher-order structures. Nitro compounds are known to participate in H-bonded aggregates that can influence reactivity and bulk properties. nih.gov

The molecule possesses multiple sites capable of engaging in specific non-covalent interactions:

π-π Stacking: The two phenyl rings and the central furan ring create an extended, electron-rich/poor aromatic system conducive to strong π-π stacking interactions, which could lead to the formation of columnar or lamellar structures.

Hydrogen Bonding: The oxygen atoms of the nitro and acetyl groups are potent hydrogen bond acceptors, allowing the molecule to co-assemble with hydrogen bond donors to form co-crystals or gels.

Dipole-Dipole Interactions: The strong dipoles created by the nitro and acetyl groups can lead to ordered packing in the solid state.

These interactions could be harnessed to design materials with tailored properties, such as organic gels, liquid crystals, or porous crystalline solids. The study of how this molecule interacts with itself and other molecules could reveal new principles in crystal engineering and the design of functional supramolecular materials. rsc.org

Design of Host-Guest Systems and Molecular Recognition Motifs

Currently, there is no published research detailing the use of this compound in the design of host-guest systems. However, its constituent parts suggest theoretical possibilities. The diphenylfuran core could form a cavity suitable for encapsulating small guest molecules, driven by hydrophobic and π-π stacking interactions. The nitro and acetyl groups could act as hydrogen bond acceptors, enabling specific recognition of complementary guest molecules.

Future research could explore the synthesis of macrocyclic hosts derived from this scaffold. Such hosts could be evaluated for their ability to bind various guest molecules, with binding affinities and selectivities determined using techniques like NMR titration and isothermal titration calorimetry.

Studies on Self-Assembly and Nanostructure Formation

The literature lacks studies on the self-assembly and nanostructure formation of this compound. The interplay of π-π stacking from the phenyl groups and dipole-dipole interactions from the nitro and acetyl groups could theoretically drive the self-assembly of this molecule into ordered nanostructures such as nanofibers, vesicles, or organogels.

Experimental investigations could involve techniques like solvent-vapor annealing or slow evaporation to induce self-assembly. The resulting nanostructures could then be characterized using scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) to understand their morphology.

Investigation of Structural Features for Pharmacophore Modeling and Ligand Design

The structural complexity of this compound makes it an intriguing candidate for pharmacophore modeling and the design of novel ligands for biological targets.

Analysis of Structural Frameworks for Novel Ligand Scaffolds

The 3,4-diphenylfuran core provides a rigid and sterically defined scaffold that can be functionalized to create libraries of potential drug candidates. The nitro group, a known pharmacophore in many bioactive molecules, and the acetyl group, which can be readily modified, offer handles for derivatization. While a 1981 study investigated the antimicrobial activity of the related compound, methyl 5-nitro-3,4-diphenylfuran-2-carboxylate, no such studies exist for the acetylfuran derivative. nih.gov

Future work could involve the synthesis of a series of derivatives by modifying the acetyl group to explore the structure-activity relationship (SAR) against various biological targets.

Computational Molecular Docking Studies Focused on Binding Modes and Interactions with Receptors

There are no published molecular docking studies specifically involving this compound. Computational methods could be employed to predict the binding affinity and mode of this compound with various protein targets. The diphenyl groups could engage in hydrophobic interactions within a binding pocket, while the nitro and acetyl groups could form key hydrogen bonds or electrostatic interactions.

Docking studies could be performed against a panel of relevant biological targets to identify potential therapeutic applications. The results of these in silico studies would provide a rationale for prioritizing experimental validation.

Development of Chemical Probes for Mechanistic Biological Studies

For instance, the acetyl group could be transformed into a reactive handle for conjugation to a fluorescent dye. Such a probe could then be used to visualize the subcellular localization of its target protein, providing insights into its biological function.

Future Research Directions and Unexplored Avenues in 3,4 Diphenyl 5 Nitro 2 Acetylfuran Chemistry

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The synthesis of polysubstituted furans remains a significant focus for organic chemists due to their prevalence in bioactive natural products and pharmaceuticals. nih.gov While general methods for creating substituted furans exist, developing highly efficient and stereoselective routes to derivatives of 3,4-Diphenyl-5-nitro-2-acetylfuran is a key area for future work. The current structure is achiral, but stereocenters could be introduced, for example, by reducing the acetyl group.

Future research should concentrate on the following:

Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed methods like Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for constructing multisubstituted furans from precursors such as 3-iodofurans. nih.gov A potential strategy could involve the synthesis of a 5-nitro-2-acetylfuran core followed by late-stage dual arylations at the 3 and 4 positions.

Organocatalysis: For the synthesis of chiral analogs, organocatalysis offers a metal-free pathway to achieve high enantioselectivity. researchgate.net Developing an organocatalytic route to a chiral precursor of this compound could yield derivatives with specific stereochemistry. researchgate.net

Cycloaddition and Rearrangement Reactions: [3+2] cycloadditions involving carbonyl ylides are a common method for synthesizing tetrahydrofurans and could be adapted. nih.gov Research into novel cascade reactions or migratory cycloisomerizations could provide a more direct and atom-economical route to the core furan (B31954) structure. researchgate.net For instance, a visible-light-driven regioselective cascade cyclization could be explored. researchgate.net

One-Pot Syntheses: To improve efficiency and reduce waste, the development of one-pot or multicomponent reactions is highly desirable. chim.it A future goal would be to design a process where the furan ring is formed and functionalized in a single synthetic operation, possibly leveraging zinc-catalyzed multicomponent reactions. chim.it

Discovery and Elucidation of Undiscovered Reactivity Patterns and Transformations

The unique arrangement of functional groups in this compound suggests a rich and complex reactivity profile that is largely unexplored. The nitro group strongly influences the electronic properties of the furan ring, while the acetyl group provides a versatile handle for further chemical modification.

Key areas for investigation include:

Reactivity of the Nitro Group: 5-nitrofurans are known prodrugs that are activated by nitroreduction. nih.govplos.org The reduction of the nitro group in this compound to a hydroxylamine (B1172632) or an amine would drastically alter its electronic properties and open pathways to a new class of derivatives, such as fused heterocyclic systems. This transformation is central to the biological activity of many nitrofuran drugs. nih.gov

Transformations of the Acetyl Group: The acetyl group is a gateway to numerous functionalities. It can undergo reduction to an alcohol, oxidation to a carboxylic acid derivative, or serve as a site for condensation reactions to build larger, more complex molecules.

Furan Ring Reactivity: While furans typically undergo electrophilic substitution, the potent electron-withdrawing effect of the 5-nitro group deactivates the ring towards such reactions. pharmaguideline.com Conversely, this electronic profile may activate the ring for nucleophilic aromatic substitution, a less common but valuable transformation for furans. Furthermore, the electron-poor nature of the furan ring could make it a suitable dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic structures. wikipedia.org

Photocatalysis: The use of visible-light photocatalysis could unlock novel transformations that are not accessible through traditional thermal methods. researchgate.net Investigating the photocatalytic behavior of this highly conjugated system could lead to new C-C or C-heteroatom bond-forming reactions.

Integration of Advanced Computational Modeling with Experimental Data for Predictive Capabilities

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, complementing experimental work. For a molecule like this compound, where experimental data is scarce, computational modeling is an invaluable starting point.

Future research should leverage computational methods to:

Predict Reaction Pathways and Kinetics: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model potential reaction mechanisms, calculate activation barriers, and predict product distributions. acs.org This can guide experimental design by identifying the most promising reaction conditions and avoiding undesirable side reactions. For example, modeling could clarify the regioselectivity of nucleophilic attacks on the furan ring.

Elucidate Electronic Structure and Reactivity: Calculations can map the electron density and molecular orbitals, providing a clear picture of the molecule's electronic properties. wikipedia.org This helps in understanding the influence of the nitro and phenyl groups on the reactivity of the furan core and the acetyl side chain.

Model Intermolecular Interactions: Understanding how this compound interacts with other molecules, such as solvents or biological macromolecules, is crucial for developing applications. aip.org Blind challenges in microsolvation have shown the utility of quantum chemistry in predicting non-covalent interactions, which could be applied here to predict binding affinities or solubility. aip.org

Simulate Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized derivatives and intermediates, providing a crucial link between theoretical and experimental data.

Exploration of this compound in Emerging Fields of Chemical Research

The unique combination of a nitrofuran core, known for its biological activity, and a diphenylfuran structure, which imparts rigidity and extended conjugation, makes this compound a promising candidate for several advanced applications.

Potential emerging fields for exploration include:

Medicinal Chemistry: The 5-nitrofuran moiety is a well-established pharmacophore present in numerous antibacterial and antiparasitic drugs. nih.govplos.orgdrugbank.com Future research should involve synthesizing analogs of this compound and screening them for biological activity, for instance, as antifungal or anticancer agents. nih.govnih.gov The bulky diphenyl substitution pattern could be used to tune selectivity for specific biological targets. nih.gov

Materials Science: The rigid, conjugated system could give rise to interesting photophysical properties. Derivatives could be investigated as organic light-emitting diodes (OLEDs), sensors, or components in novel polymers. acs.orgresearchgate.net The nitro and acetyl groups provide convenient handles for polymerization or for grafting the molecule onto surfaces.

Sustainable Chemistry: Furan derivatives are considered key platform molecules derivable from biomass. ijabbr.comnih.gov Developing a sustainable synthetic route to this compound from bio-based feedstocks would align with the principles of green chemistry and open up avenues for its use as a renewable building block. rsc.org

Addressing Challenges and Identifying Opportunities in Furan-Based Chemical Research and Development

While the potential is significant, the advancement of furan chemistry, including that of this compound, faces several challenges that also represent opportunities for innovation.

Challenges:

Furan Ring Stability: Furans are known to be sensitive to strong acids and can be prone to polymerization or ring-opening. pharmaguideline.comacs.org A major challenge is to develop robust reaction conditions that preserve the furan core, especially during multi-step syntheses.

Control of Regioselectivity: Achieving selective functionalization at a specific position on a polysubstituted furan ring can be difficult. researchgate.net For this molecule, selective modification of one phenyl group over the other, or selective reaction at the furan ring versus a side chain, will require careful methodological development.

Scalability: Many novel synthetic methods developed in academic labs are difficult to scale up for industrial production. researchgate.net A key challenge is to create synthetic routes that are not only efficient but also practical and economical on a larger scale.

Opportunities:

Sustainable Feedstocks: The ability to derive the furan core from non-petroleum-based sources is a major opportunity. researchgate.netnih.gov Research into converting biomass into the necessary precursors for this compound would be a significant step towards sustainable chemical manufacturing.

Chemical Diversity: The high degree of functionalization of this molecule is a prime opportunity. The presence of four distinct substitution sites (two phenyl rings, a nitro group, an acetyl group) on the furan core allows for the creation of large and diverse chemical libraries for screening in drug discovery and materials science. nih.gov

Green Catalysis: The use of sustainable catalytic systems, such as those based on earth-abundant metals like zinc or iron, or the use of ionic liquids as both solvent and catalyst, presents an opportunity to make the synthesis of furan derivatives more environmentally benign. chim.itfrontiersin.org

Table of Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.